molecular formula C17H15NO3 B249776 N-(2-furylmethyl)-2-(1-naphthyloxy)acetamide

N-(2-furylmethyl)-2-(1-naphthyloxy)acetamide

Cat. No. B249776
M. Wt: 281.3 g/mol
InChI Key: HQOXMRZSWORFFK-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(1-naphthyloxy)acetamide, also known as FNA, is a chemical compound that has been studied for its potential therapeutic applications. It is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(1-naphthyloxy)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastases. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-furylmethyl)-2-(1-naphthyloxy)acetamide is its relatively simple synthesis method, which makes it accessible for lab experiments. This compound has also been shown to have low toxicity in vitro, which is a desirable characteristic for potential therapeutic agents. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-2-(1-naphthyloxy)acetamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound’s potential as a therapeutic agent for specific types of cancer, such as breast cancer or lung cancer. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-(1-naphthyloxy)acetamide involves a multi-step process that begins with the reaction of 2-naphthol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl) naphthol. This intermediate is then reacted with furfurylamine to form N-(2-furylmethyl)-2-acetylnaphthol, which is subsequently converted to this compound through reaction with sodium hydroxide. The overall yield of this compound is approximately 30%.

Scientific Research Applications

N-(2-furylmethyl)-2-(1-naphthyloxy)acetamide has been studied for its potential therapeutic applications, particularly as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro.

properties

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C17H15NO3/c19-17(18-11-14-7-4-10-20-14)12-21-16-9-3-6-13-5-1-2-8-15(13)16/h1-10H,11-12H2,(H,18,19)

InChI Key

HQOXMRZSWORFFK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCC3=CC=CO3

Origin of Product

United States

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